(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride
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Overview
Description
Cevimeline Hydrochloride is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.
Mechanism of Action
Target of Action
Cevimeline hydrochloride hemihydrate is a muscarinic agonist that primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .
Mode of Action
Cevimeline interacts with its targets by binding to and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .
Biochemical Pathways
The activation of the M1 and M3 receptors by cevimeline leads to an increase in the secretion of exocrine glands, such as salivary and sweat glands . This is achieved through the stimulation of the peripheral muscarinic acetylcholine receptors of the salivary glands, which increases the concentration of Ca+2 in parotic acini and duct cells .
Pharmacokinetics
After administration, cevimeline is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6 L/kg and is less than 20% bound to human plasma proteins . The metabolism of cevimeline is primarily hepatic, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline . The mean half-life of cevimeline is 5+/-1 hours .
Result of Action
The molecular and cellular effects of cevimeline’s action primarily involve the increase in secretion from the secretory glands . This results in the alleviation of dry mouth symptoms associated with conditions like Sjögren’s Syndrome .
Action Environment
For instance, cevimeline has been evaluated in southern Chinese patients and found to be beneficial in the treatment of symptoms of xerostomia and xerophthalmia associated with Sjögren’s syndrome .
Biochemical Analysis
Biochemical Properties
Cevimeline hydrochloride hemihydrate binds to and activates the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from these glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions .
Cellular Effects
Cevimeline hydrochloride hemihydrate has a significant impact on various types of cells and cellular processes. It increases the secretion of exocrine glands, such as salivary and sweat glands, and increases the tone of the smooth muscle in the gastrointestinal and urinary tracts . It also stimulates the peripheral muscarinic acetylcholine receptors of salivary glands and increases the concentration of Ca+2 in parotic acini and duct cells of rats .
Molecular Mechanism
The molecular mechanism of action of cevimeline hydrochloride hemihydrate involves binding and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands and generally results in smooth muscle contraction and increased glandular secretions .
Temporal Effects in Laboratory Settings
In laboratory settings, cevimeline hydrochloride hemihydrate has been observed to have lasting effects. For instance, oral administration of cevimeline 30mg to humans induces a moderate and lasting increase in salivary flow, and the effect is maintained for at least 4 to 6 hours .
Dosage Effects in Animal Models
In animal models, the effects of cevimeline hydrochloride hemihydrate vary with different dosages. It stimulates salivary secretion in animals and humans both with normal salivary gland function and with impaired salivary secretion (xerostomia or oral dryness) as effectively as pilocarpine .
Metabolic Pathways
Cevimeline hydrochloride hemihydrate is primarily metabolized in the liver, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .
Transport and Distribution
Cevimeline hydrochloride hemihydrate has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that it primarily interacts with muscarinic receptors located on the cell membrane of various cells, particularly those in exocrine glands and smooth muscles .
Properties
CAS No. |
153504-70-2 |
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Molecular Formula |
C20H38Cl2N2O3S2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride |
InChI |
InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m00.../s1 |
InChI Key |
ZSTLCHCDLIUXJE-ZGBAEQJLSA-N |
Isomeric SMILES |
C[C@H]1O[C@@]2(CN3CCC2CC3)CS1.C[C@H]1O[C@@]2(CN3CCC2CC3)CS1.O.Cl.Cl |
SMILES |
CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Synonyms |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]; hydrate; dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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